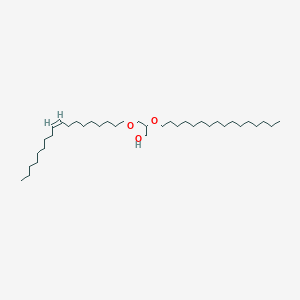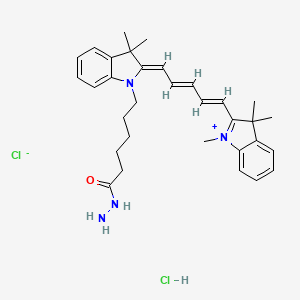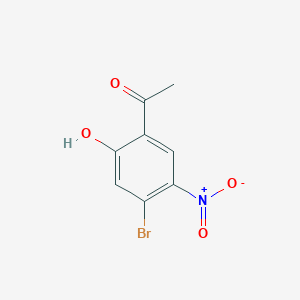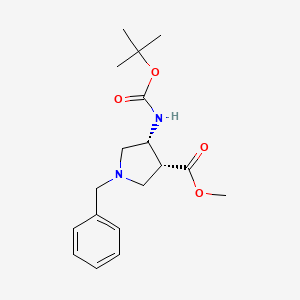
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a dibromo substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-2H-pyran-2-carboxylic acid core, followed by the introduction of the dibromo and hydroxyl substituents through controlled bromination and hydroxylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromo substituent can be reduced to form a dihydroxy derivative.
Substitution: The dibromo groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The dibromo and hydroxyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation, by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5R,6S)-6-(1,1-Dichloro-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(1,1-Diiodo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid lies in its dibromo substituent, which imparts distinct chemical reactivity and biological activity compared to its dichloro and diiodo analogs. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H18Br2O10 |
|---|---|
Peso molecular |
470.06 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[1,1-dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18Br2O10/c12-11(13,10(1-14,2-15)3-16)23-9-6(19)4(17)5(18)7(22-9)8(20)21/h4-7,9,14-19H,1-3H2,(H,20,21)/t4-,5-,6+,7-,9-/m0/s1 |
Clave InChI |
PVEZEDZJBJFBAJ-MNDKRXPHSA-N |
SMILES isomérico |
C(C(CO)(CO)C(O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(Br)Br)O |
SMILES canónico |
C(C(CO)(CO)C(OC1C(C(C(C(O1)C(=O)O)O)O)O)(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dimethyl-2-(6-(1-methyl-1H-pyrazol-4-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12839667.png)
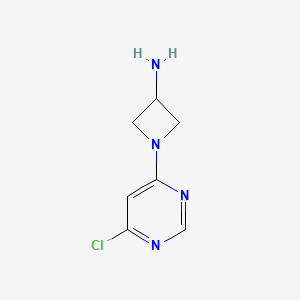
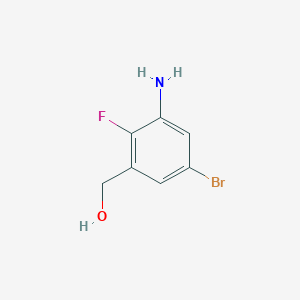
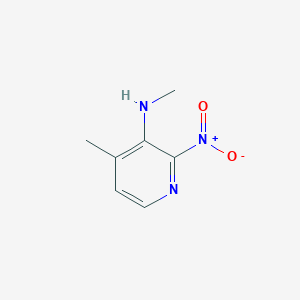
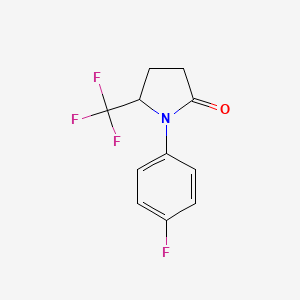
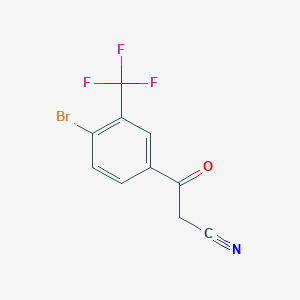
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

